molecular formula C10H18N2O2 B2906771 Tert-butyl 3-amino-3-ethenylazetidine-1-carboxylate CAS No. 2416231-26-8

Tert-butyl 3-amino-3-ethenylazetidine-1-carboxylate

Cat. No.: B2906771
CAS No.: 2416231-26-8
M. Wt: 198.266
InChI Key: YAVSHAJABQOQJS-UHFFFAOYSA-N
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Description

Tert-butyl 3-amino-3-ethenylazetidine-1-carboxylate: is a chemical compound with the molecular formula C10H17NO2 It is a member of the azetidine family, characterized by a four-membered nitrogen-containing ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-amino-3-ethenylazetidine-1-carboxylate typically involves the reaction of tert-butyl 3-azido-3-ethenylazetidine-1-carboxylate with hydrogen gas in the presence of a palladium catalyst. The reaction is carried out in an ethyl acetate solvent under an atmosphere of hydrogen .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar catalytic hydrogenation techniques. The process is optimized for yield and purity, ensuring the compound meets the required specifications for research and development purposes.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-amino-3-ethenylazetidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted azetidines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.

Major Products: The major products formed from these reactions include various substituted azetidines, amine derivatives, and oxides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry: Tert-butyl 3-amino-3-ethenylazetidine-1-carboxylate is used as a building block in organic synthesis.

Biology and Medicine: In biological research, this compound is investigated for its potential as a precursor to bioactive molecules. It may serve as a scaffold for the development of new drugs targeting various diseases.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including the production of polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-3-ethenylazetidine-1-carboxylate involves its interaction with specific molecular targets. The compound’s amino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The exact pathways and targets depend on the specific application and the nature of the molecules it interacts with .

Comparison with Similar Compounds

  • Tert-butyl 3-ethynylazetidine-1-carboxylate
  • Tert-butyl 3-aminoazetidine-1-carboxylate

Comparison: Tert-butyl 3-amino-3-ethenylazetidine-1-carboxylate is unique due to the presence of both an amino group and an ethenyl group on the azetidine ring. This dual functionality allows for a wider range of chemical reactions and applications compared to similar compounds that may only have one functional group .

Properties

IUPAC Name

tert-butyl 3-amino-3-ethenylazetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-5-10(11)6-12(7-10)8(13)14-9(2,3)4/h5H,1,6-7,11H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAVSHAJABQOQJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C=C)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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